2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
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Overview
Description
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid is an organic compound with the molecular formula C15H13ClO3. It is a derivative of phenoxyacetic acid and contains a chloro and methyl substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid typically involves the reaction of 4-chloro-3-methylphenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of phenylacetic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted phenylacetic acids .
Scientific Research Applications
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(4-Chloro-3-methylphenoxy)benzoic acid
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid .
Uniqueness
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid is unique due to its specific chloro and methyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .
Properties
Molecular Formula |
C15H13ClO3 |
---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-[4-(4-chloro-3-methylphenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-12-4-2-11(3-5-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
GFDHBLNNQHZJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)CC(=O)O)Cl |
Origin of Product |
United States |
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